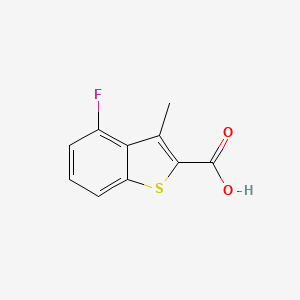![molecular formula C14H15BrFNO B2635827 (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310101-76-7](/img/structure/B2635827.png)
(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as CFT, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenyltropanes, which are synthetic derivatives of cocaine. CFT has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the mechanisms of dopamine reuptake in the brain.
Mécanisme D'action
(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the dopamine transporter, (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling. This mechanism of action is similar to that of cocaine, but (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has a longer duration of action and is less addictive.
Biochemical and Physiological Effects:
(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the brain, leading to enhanced dopamine signaling. This can result in increased motivation, pleasure, and reward. (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which can have additional effects on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the mechanisms of dopamine reuptake in the brain. (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is also relatively stable and has a longer duration of action than cocaine, which makes it easier to work with in lab experiments. However, (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has limitations as well. It is expensive to synthesize and requires specialized equipment and expertise. Additionally, (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has a high affinity for other transporters, such as the norepinephrine transporter, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone. One area of interest is the development of new drugs that target the dopamine transporter. (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been used as a starting point for the development of new compounds that have improved selectivity and potency. Another area of interest is the study of the long-term effects of (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone on the brain. (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to have neuroprotective effects in animal models, but more research is needed to understand the potential benefits and risks of long-term use. Finally, (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has potential as a therapeutic agent for neurological and psychiatric disorders, and further research is needed to explore this possibility.
Méthodes De Synthèse
The synthesis of (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone involves several steps, including the reaction of 4-bromobenzaldehyde with methylamine, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with 3-fluoro-8-azabicyclo[3.2.1]octane to form (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone. The synthesis of (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been used extensively in scientific research to study the mechanisms of dopamine reuptake in the brain. It is a useful tool for investigating the role of dopamine in various neurological and psychiatric disorders, such as Parkinson's disease, depression, and addiction. (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has also been used to study the effects of drugs that target the dopamine transporter, such as cocaine and amphetamines.
Propriétés
IUPAC Name |
(4-bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFNO/c15-10-3-1-9(2-4-10)14(18)17-12-5-6-13(17)8-11(16)7-12/h1-4,11-13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCACWNAVRFXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Bromobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635751.png)

![N-(2,5-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2635754.png)
![N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine](/img/structure/B2635755.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2635759.png)

![2-Chloro-1-[3-[4-methyl-5-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2635761.png)



![2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2635766.png)
